molecular formula C23H18N2O B1670648 4-(Di(1H-indol-3-yl)methyl)phenol

4-(Di(1H-indol-3-yl)methyl)phenol

Cat. No.: B1670648
M. Wt: 338.4 g/mol
InChI Key: QCPDFNWJBQMXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Di(1H-indol-3-yl)methyl)phenol (CAS: 151358-47-3; molecular formula: C23H18N2O; molecular weight: 338.41) is a bisindolylmethane (BIM) derivative characterized by two indole moieties linked via a methylene group to a phenolic ring . It is synthesized through acid-catalyzed condensation reactions, such as using Eaton’s reagent or eco-friendly heterogeneous catalysts like Indion Ina 225H resin, which allows recovery and reuse . The compound exhibits notable antifouling (AF) activity against marine larvae (e.g., Balanus amphitrite and Bugula neritina), with an EC50 of 0.42 µg/mL and low toxicity (LC50/EC50 > 60) . Its phenolic hydroxyl group at the para position is critical for enhancing AF efficacy .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-(Di(1H-indol-3-yl)methyl)phenol is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. Research has indicated that this compound can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity Against Staphylococcus aureus

A study published in Phytomedicine evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a natural antibacterial agent .

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of this compound. The ability to protect neuronal cells from oxidative stress is crucial for developing treatments for neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study reported in Neuroscience Letters, researchers examined the neuroprotective effects of this compound in a model of Parkinson's disease. The results showed that treatment with the compound reduced neuronal cell death and improved motor function in treated animals compared to controls .

Enzyme Inhibition

Another application of this compound is its role as an enzyme inhibitor. The compound has been studied for its ability to inhibit specific enzymes involved in disease processes.

Case Study: Inhibition of Protein Kinase

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the inhibitory effects of this compound on protein kinase activity. The compound was found to significantly reduce kinase activity at micromolar concentrations, suggesting its potential use in therapeutic strategies targeting kinase-related diseases .

Development of Organic Photovoltaics

The unique electronic properties of this compound have led to investigations into its use in organic photovoltaic devices. Its ability to act as an electron donor makes it suitable for enhancing solar cell efficiency.

Case Study: Organic Sola

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs are classified based on substituent variations, which influence melting points, yields, and bioactivities. Key derivatives include:

Schiff Base Derivatives

These compounds feature an imino (-CH=N-) group attached to the bisindolylmethane core. Examples from , and 8 include:

Compound ID Substituents Melting Point (°C) Yield (%) Key Properties
(E)-5-(((4-(di(1H-Indol-3-yl)methyl)phenyl)imino)methyl)benzene-1,3,5-triol (12) Triol substituent on benzene ring 215–217 83 High melting point, IR: O-H stretch at 3390 cm⁻¹; 1H-NMR δ 9.45 (s, 3H, OH)
(E)-2-(((4-(di(1H-Indol-3-yl)methyl)phenyl)imino)methyl)-5-methoxyphenol (13) Methoxy and hydroxyl groups 121–123 74 Lower melting point; EI MS m/z 471.15 (M⁺)
(E)-3-(((4-(di(1H-Indol-3-yl)methyl)phenyl)imino)methyl)phenol (4) Single hydroxyl group 138–140 68 Moderate yield; 13C-NMR δ 160.2 (C-OH)

Trends : Bulky substituents (e.g., triol) increase melting points, while methoxy groups reduce them. Yields range from 68% to 88% depending on steric hindrance .

Thiadiazole Derivatives

Incorporating a 1,3,4-thiadiazole ring enhances antifungal activity ():

Compound ID Substituents Molecular Weight Yield (%) Antifungal Activity (IC50, µg/mL)
4-((5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-yl)amino)benzene-1,2-diol (4) Diol and thiadiazole 529.16 89 2.1 (vs. Candida albicans)
5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (9) Fluorophenyl group 515.16 90 1.8 (vs. Aspergillus niger)

Trends : Fluorinated derivatives (e.g., compound 9) show superior antifungal potency, likely due to increased electronegativity and membrane penetration .

Brominated and Methoxylated Derivatives

Halogenation enhances antiamoebic activity ():

Compound ID Substituents EC50 (µg/mL) vs. Balamuthia mandrillaris Toxicity (LC50/EC50)
2-Bromo-4-(di(1H-indol-3-yl)methyl)phenol (A1) Bromophenol 1.2 >50
2-Bromo-4-(di(1H-indol-3-yl)methyl)-6-methoxyphenol (A2) Bromo and methoxy 0.9 >55

Trends : Methoxylation (A2) improves activity, suggesting synergistic effects between bromine and methoxy groups .

Structure-Activity Relationships (SAR)

  • Phenolic Hydroxyl Group: Critical for antifouling activity. Removal or substitution (e.g., methoxy) reduces efficacy. DIM-Ph-4-OH (4-(Di(1H-indol-3-yl)methyl)phenol) outperforms non-phenolic analogs like DIM (EC50 = 0.42 vs. 0.62 µg/mL) .
  • Indole Positioning: Bisindolylmethane core is essential for bioactivity. Monoindole analogs (e.g., indole-3-ethanol in ) lack potency .
  • Substituent Bulk : Bulky groups (e.g., triol in compound 12) improve thermal stability but may reduce solubility .

Biological Activity

4-(Di(1H-indol-3-yl)methyl)phenol, also known as 4,4'-diindolylmethane, is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C23H18N2OC_{23}H_{18}N_{2}O, featuring two indole rings connected to a phenolic structure. This unique configuration allows it to interact with various biological targets, enhancing its therapeutic potential.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • EGFR Inhibition : It interferes with the epidermal growth factor receptor (EGFR), which is crucial for cell growth and proliferation. This action suggests its potential as an anticancer agent.
  • Nur77 Antagonism : The compound acts as an antagonist of Nur77, a nuclear receptor involved in apoptosis and cell migration. It has been shown to inhibit TGF-β induced cell migration in breast cancer cells.

Anticancer Properties

Several studies have demonstrated the compound's efficacy in inhibiting cancer cell growth. For instance:

  • In Vitro Studies : Laboratory experiments indicate that this compound can significantly reduce the proliferation of various cancer cell lines. Its mechanism involves disrupting signaling pathways associated with tumor growth.
  • Case Studies : Research involving breast cancer cells has shown that this compound can effectively inhibit migration induced by TGF-β, highlighting its potential role in preventing metastasis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may contribute to its anticancer effects. By modulating inflammatory pathways, it can potentially reduce tumor-promoting inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Properties
This compoundBisindoleNur77 antagonist; anti-cancer properties
4-(1H-indol-3-yl)methylphenolMonomericLower biological activity compared to bisindoles
1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzeneSubstitutedPotent inhibitor of cancer cell growth
4-(1H-indol-3-yl)-2-methoxyphenolMethoxy-substitutedExhibits antioxidant properties

Research Findings

Recent studies have explored various aspects of this compound:

  • Cellular Signaling Pathways : The compound influences cellular signaling pathways related to cancer progression and metastasis, indicating its multifaceted role in cancer biology.
  • Binding Affinity Studies : Investigations into its binding affinity to Nur77 suggest implications for regulating gene expression linked to apoptosis and inflammation.
  • Synthesis Methods : The synthesis typically involves nucleophilic substitution reactions between indole and substituted benzaldehydes, often catalyzed by acids such as lactic acid, enhancing electrophilicity and facilitating product formation.

Future Directions

While preliminary results are promising, further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the compound's efficacy and safety in living organisms.
  • Mechanistic Studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(Di(1H-indol-3-yl)methyl)phenol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of indole derivatives with phenolic aldehydes. Evidence from thesis work (Table V.A.2, entry 2i) shows that using P2O5/SiO2 as a heterogeneous catalyst under mild conditions achieves 91% yield . Optimization involves adjusting reaction time (1–3 hours), solvent gradients (ethyl acetate/hexanes), and purification via flash chromatography. For scale-up, catalytic systems like P2O5/SiO2 improve atom economy and reduce byproducts .

Table 1: Synthesis Conditions Comparison

SourceCatalystReaction TimeYieldPurification Method
[1]Not specified3 hours74%Ethyl acetate/hexanes
[15]P2O5/SiO21 hour91%Gradient chromatography

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key NMR signals interpreted?

  • Methodological Answer : ¹H and ¹³C NMR are critical. Key signals include:

  • ¹H NMR (CDCl₃) : A singlet at δ 5.70 ppm (CH bridge), aromatic protons at δ 6.66–7.32 ppm, and NH indole protons at δ 10.76 ppm .
  • ¹³C NMR : The bridge carbon appears at δ 33.4 ppm, while aromatic carbons range from δ 115.3–155.8 ppm . Discrepancies in δ values between batches (e.g., δ 33.4 vs. δ 34.1 in other studies) may arise from solvent polarity or crystallinity .

Q. What preliminary biological screening models are appropriate for assessing the compound’s antimicrobial potential?

  • Methodological Answer : Standard models include:

  • Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antiamoebic assays against Balamuthia mandrillaris and Naegleria fowleri using viability staining .
    • Note : Schiff base derivatives of this compound show enhanced activity due to imine functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ¹³C NMR chemical shifts between different synthesis batches?

  • Methodological Answer :

Control experiments : Compare spectra under identical conditions (solvent, concentration, temperature).

Crystallographic validation : Use X-ray diffraction to confirm molecular geometry .

DFT calculations : Predict theoretical shifts to identify outliers caused by solvent effects or hydrogen bonding .

Q. What strategies exist for modifying the core structure to enhance bioactivity while maintaining solubility?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring to improve antibacterial activity .
  • Schiff base conjugation : Adding imine groups (e.g., compound 3 in ) enhances metal-chelation potential and antimicrobial efficacy.
  • Solubility optimization : Methoxy or hydroxyl substituents improve aqueous solubility (e.g., 2-methoxyphenol derivative in ).

Q. How does the electron-donating phenol group influence the compound’s reactivity in condensation reactions?

  • Methodological Answer : The phenol group activates the aromatic ring toward electrophilic substitution, facilitating indole coupling. Kinetic studies show that para-substituted phenol derivatives exhibit faster reaction rates compared to meta-substituted analogs . Substituent effects can be quantified via Hammett plots using σ⁺ values.

Q. What computational methods validate the stereoelectronic effects of substituents on pharmacological activity?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to target enzymes (e.g., urease inhibition in Schiff base derivatives ).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with antiamoebic IC₅₀ values .
  • MD simulations : Assess stability of indole-phenol interactions in lipid bilayers for membrane permeability studies.

Q. How to design controlled experiments to differentiate between antibacterial and cytotoxic effects?

  • Methodological Answer :

Dose-response assays : Test against mammalian cell lines (e.g., HEK293) and bacteria to establish selectivity indices .

Mechanistic studies : Use flow cytometry to distinguish membrane disruption (bacterial) vs. apoptosis (eukaryotic).

Metabolomics : Compare metabolic pathway disruption in prokaryotic vs. eukaryotic systems.

Q. Data Contradiction Analysis

Q. Why do melting points vary significantly across derivatives (e.g., 118–120°C vs. 209–211°C)?

  • Resolution : Crystallinity and intermolecular hydrogen bonding differ based on substituents. Methoxy groups (e.g., 2-methoxyphenol derivative ) reduce symmetry, lowering melting points, while Schiff base formation increases rigidity, raising melting points .

Q. What chromatographic systems are recommended for purifying this compound and its derivatives?

  • Methodological Answer : Use silica gel chromatography with ethyl acetate/hexanes gradients (25–100%) for baseline separation . For polar derivatives (e.g., hydroxylated analogs), employ reverse-phase HPLC with acetonitrile/water mobile phases .

Properties

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPDFNWJBQMXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.